Cas no 89976-43-2 (4-Iodo-N-methylbenzamide)

4-Iodo-N-methylbenzamide is a halogenated aromatic amide compound characterized by the presence of an iodine substituent on the benzene ring and an N-methylamide functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The iodine moiety offers excellent leaving-group properties, facilitating efficient functionalization of the aromatic ring. Its crystalline solid form and well-defined molecular weight (261.06 g/mol) ensure consistent handling and stoichiometric precision. The compound is commonly employed in pharmaceutical and agrochemical research for the development of novel bioactive molecules. Proper storage under inert conditions is recommended to maintain stability.
4-Iodo-N-methylbenzamide structure
4-Iodo-N-methylbenzamide structure
Product name:4-Iodo-N-methylbenzamide
CAS No:89976-43-2
MF:C8H8INO
MW:261.059694290161
MDL:MFCD02945450
CID:3042446
PubChem ID:875343

4-Iodo-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-N-methylbenzamide
    • 4-Iodo-N-methylbenzamide (ACI)
    • Benzamide, p-iodo-N-methyl- (7CI)
    • p-Iodo-N-methylbenzamide
    • AKOS001282975
    • SY350466
    • Z30272273
    • N-methyl-4-iodobenzoic acid amide
    • MFCD02945450
    • CS-0102088
    • 89976-43-2
    • 4-iodo-N-methylbenzenamide
    • MCWQNRJDIFEOIK-UHFFFAOYSA-N
    • SR-01000229829
    • SR-01000229829-1
    • D76275
    • NCGC00335386-01
    • 4-Iodo N-methylbenzamide
    • Benzamide, 4-iodo-N-methyl-
    • SCHEMBL2144483
    • DTXSID301313239
    • AB00285917-03
    • AG-670/15546222
    • CS-16659
    • MDL: MFCD02945450
    • Inchi: 1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
    • InChI Key: MCWQNRJDIFEOIK-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(I)=CC=1)NC

Computed Properties

  • Exact Mass: 260.96506g/mol
  • Monoisotopic Mass: 260.96506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.1Ų

4-Iodo-N-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172728-250mg
4-Iodo-N-methylbenzamide
89976-43-2 98%
250mg
¥79.00 2024-04-26
Chemenu
CM313323-25g
4-Iodo-N-methylbenzamide
89976-43-2 95%
25g
$746 2022-05-27
Chemenu
CM313323-10g
4-Iodo-N-methylbenzamide
89976-43-2 95%
10g
$373 2022-05-27
eNovation Chemicals LLC
D753687-10g
Benzamide, 4-iodo-N-methyl-
89976-43-2 97%
10g
$190 2024-06-06
Chemenu
CM313323-25g
4-Iodo-N-methylbenzamide
89976-43-2 95%
25g
$746 2021-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH266-100mg
4-Iodo-N-methylbenzamide
89976-43-2 98%
100mg
131CNY 2021-05-08
Aaron
AR00IGLP-100mg
Benzamide, 4-iodo-N-methyl-
89976-43-2 98%
100mg
$4.00 2025-02-28
1PlusChem
1P00IGDD-1g
Benzamide, 4-iodo-N-methyl-
89976-43-2 98%
1g
$42.00 2025-02-28
Aaron
AR00IGLP-1g
Benzamide, 4-iodo-N-methyl-
89976-43-2 98%
1g
$22.00 2025-02-28
Aaron
AR00IGLP-250mg
Benzamide, 4-iodo-N-methyl-
89976-43-2 98%
250mg
$7.00 2025-02-28

4-Iodo-N-methylbenzamide Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Diethyl ether ,  1,2-Dichloroethane
Reference
Tetraarylphosphonium salts: synthesis and application to the synthesis of (-)-coniine; trans-director capacity of the amide group in olefin cyclopropanation
Marcoux, David, 2009, , 71(4),

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: 1,2-Dichloroethane ;  1 h, rt
1.2 Solvents: Diethyl ether ;  overnight, rt
Reference
Nickel-catalyzed synthesis of phosphonium salts from aryl halides and triphenylphosphine
Marcoux, David; Charette, Andre B., Advanced Synthesis & Catalysis, 2008, 350(18), 2967-2974

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, reflux
1.2 Solvents: Water ;  2 h, rt
Reference
Synthesis and redistribution reactions of asymmetric σ-arylplatinum(II) complexes containing 4,7-phenanthroline
Gallasch, David P.; Woodhouse, Susan L.; Rendina, Louis M., Journal of Organometallic Chemistry, 2004, 689(7), 1288-1294

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  overnight, rt
Reference
Organocatalyst-assisted Ar-18F bond formation: a universal procedure for direct aromatic radiofluorination
Jakobsson, Jimmy Erik; Groennevik, Gaute; Riss, Patrick Johannes, Chemical Communications (Cambridge, 2017, 53(96), 12906-12909

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  1 h, rt
Reference
Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation
Jia, Bing; Yang, Yunhui; Jin, Xiqing; Mao, Guoliang; Wang, Congyang, Organic Letters, 2019, 21(16), 6259-6263

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide
1.2 Reagents: Acetic anhydride ,  Pyridine
Reference
Development of new and efficient polymer-supported hypervalent iodine reagents
Ficht, S.; Mulbaier, M.; Giannis, A., Tetrahedron, 2001, 57(23), 4863-4866

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  rt → reflux; 2 h, reflux
1.2 Solvents: Tetrahydrofuran ,  Water ;  < 5 °C
Reference
The Synthesis and Characterization of Ru2(DMBA-X)4Cl2 with X as Br and I
Chen, Weizhong; Ren, Tong, Journal of Cluster Science, 2008, 19(1), 99-108

Synthetic Routes 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Solvents: Water ;  15 min, rt
Reference
Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes
Guo, Yu ; Wang, Ruo-Ya; Kang, Jia-Xin ; Ma, Yan-Na; Xu, Cong-Qiao ; et al, Nature Communications, 2021, 12(1),

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ,  Water ;  0 °C; 1 h, rt
Reference
The Pd-catalyzed synthesis of difluoroethyl and difluorovinyl compounds with a chlorodifluoroethyl iodonium salt (CDFI)
Niu, Yaru; Cao, Chengyao Kimmy; Ge, Chenxin; Qu, Hongmei; Chen, Chao, Chinese Chemical Letters, 2022, 33(3), 1541-1544

Synthetic Routes 10

Reaction Conditions
1.1 Solvents: Water
Reference
4-Methyl-5-phenyl triazoles as selective inhibitors of 11β-hydroxysteroid dehydrogenase type I
Zhu, Yuping; Olson, Steven H.; Hermanowski-Vosatka, Anne; Mundt, Steven; Shah, Kashmira; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3405-3411

Synthetic Routes 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ,  Methanol ;  1 h, rt
Reference
Re/Mg Bimetallic Tandem Catalysis for [4+2] Annulation of Benzamides and Alkynes via C-H/N-H Functionalization
Tang, Qiuzheng; Xia, Dexin; Jin, Xiqing; Zhang, Qing; Sun, Xiao-Qiang; et al, Journal of the American Chemical Society, 2013, 135(12), 4628-4631

Synthetic Routes 12

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C → 24 °C; 2 h, 24 °C
1.2 Solvents: Water ;  0.5 h, 0 °C
Reference
Photoinduced Cross-Coupling of Aryl Iodides with Alkenes
Liu, Yuliang; Li, Haoyu; Chiba, Shunsuke, Organic Letters, 2021, 23(2), 427-432

Synthetic Routes 13

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: rel-(1R,4S,5R)-2-[2,6-Bis(1-methylethyl)phenyl]-1,4,5-trimethyl-2-azabicyclo[2.2… Solvents: 1,4-Dioxane ;  24 h, 1 atm, 120 °C
Reference
Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation
Gautam, Nimisha; Logdi, Ratan; P., Sreejyothi; Roy, Antara; Tiwari, Ashwani K.; et al, Chemical Science, 2023, 14(19), 5079-5086

Synthetic Routes 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ,  Ethanol ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Cobalt(III)-Catalyzed Directed C-H Allylation
Gensch, Tobias; Vasquez-Cespedes, Suhelen; Yu, Da-Gang; Glorius, Frank, Organic Letters, 2015, 17(15), 3714-3717

4-Iodo-N-methylbenzamide Raw materials

4-Iodo-N-methylbenzamide Preparation Products

Additional information on 4-Iodo-N-methylbenzamide

4-Iodo-N-methylbenzamide (CAS No: 89976-43-2)

4-Iodo-N-methylbenzamide (CAS No: 89976-43-2) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This compound, also referred to as N-methyl-4-iodobenzamide, is characterized by its iodine-substituted benzene ring and an N-methyl amide group, making it a versatile molecule for various research and industrial purposes.

The molecular formula of 4-Iodo-N-methylbenzamide is C8H9INO, with a molecular weight of approximately 250.15 g/mol. Its structure consists of a benzene ring substituted with an iodine atom at the para position and an N-methyl amide group attached to the nitrogen atom. This arrangement imparts the compound with distinct electronic and steric properties, which are advantageous in synthetic chemistry and medicinal applications.

Recent studies have highlighted the potential of 4-Iodo-N-methylbenzamide as a building block in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as an intermediate in the development of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases. The iodine substituent in the molecule plays a pivotal role in enhancing the bioavailability and selectivity of these inhibitors, making 4-Iodo-N-methylbenzamide a valuable precursor in medicinal chemistry.

In addition to its role in drug discovery, 4-Iodo-N-methylbenzamide has also found applications in materials science. Its amide functionality makes it suitable for use in polymer synthesis, where it can serve as a cross-linking agent or a functional monomer. Recent advancements in polymer chemistry have demonstrated the ability of this compound to form high-strength, biocompatible polymers, which hold promise for use in tissue engineering and regenerative medicine.

The synthesis of 4-Iodo-N-methylbenzamide typically involves nucleophilic aromatic substitution reactions or coupling reactions, depending on the desired pathway. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern pharmaceutical and industrial applications.

From an analytical standpoint, 4-Iodo-N-methylbenzamide has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided valuable insights into the compound's electronic structure and reactivity, further enhancing its utility in both academic research and industrial settings.

In terms of safety considerations, 4-Iodo-N-methylbenzamide should be handled with care due to its potential irritant properties. Proper personal protective equipment (PPE) should be worn during handling, and storage should be in accordance with standard chemical safety protocols to prevent contamination or degradation.

In conclusion, 4-Iodo-N-methylbenzamide (CAS No: 89976-43-2) is a multifaceted compound with significant implications across diverse scientific domains. Its unique chemical structure, combined with its versatile functional groups, positions it as a key player in advancing research and innovation across organic chemistry, pharmacology, and materials science.

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Amadis Chemical Company Limited
(CAS:89976-43-2)4-Iodo-N-methylbenzamide
A1228923
Purity:99%
Quantity:10g
Price ($):177